1-Chlorobutan-2-ol

Catalog No.
S600936
CAS No.
1873-25-2
M.F
C4H9ClO
M. Wt
108.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chlorobutan-2-ol

CAS Number

1873-25-2

Product Name

1-Chlorobutan-2-ol

IUPAC Name

1-chlorobutan-2-ol

Molecular Formula

C4H9ClO

Molecular Weight

108.57 g/mol

InChI

InChI=1S/C4H9ClO/c1-2-4(6)3-5/h4,6H,2-3H2,1H3

InChI Key

VNBFUGOVQMFIRN-UHFFFAOYSA-N

SMILES

CCC(CCl)O

Canonical SMILES

CCC(CCl)O

The exact mass of the compound 1-Chlorobutan-2-ol is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of secondary alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Chlorobutan-2-ol is a bifunctional aliphatic chlorohydrin characterized by a secondary hydroxyl group and a primary alkyl chloride. As a critical intermediate in organic synthesis, it is primarily procured for the production of 1,2-butylene oxide via base-catalyzed dehydrochlorination, as well as for synthesizing specialty ethers, amines, and pharmaceutical precursors. Its molecular architecture—combining the reactivity of a primary halide with the hydrogen-bonding capacity of a secondary alcohol—makes it uniquely suited for regioselective nucleophilic substitutions. With a boiling point of approximately 141 °C and favorable organic-phase partitioning (logP ~0.99), it offers distinct processability advantages over shorter-chain miscible analogs, facilitating efficient biphasic extraction and fractional distillation in industrial settings [1].

Substituting 1-chlorobutan-2-ol with its common regioisomer, 2-chloro-1-butanol, or shorter-chain homologs like 1-chloro-2-propanol, fundamentally alters reaction kinetics and downstream recovery. Because 2-chloro-1-butanol features a secondary chloride, it exhibits significantly higher steric hindrance and a propensity for competing elimination (E2) reactions during nucleophilic substitution, drastically lowering yields of target functionalized alcohols. Conversely, substituting with 1-chloro-2-propanol introduces severe workup inefficiencies; its complete miscibility with water prevents simple phase separation, forcing reliance on energy-intensive distillation to recover products from aqueous streams. Procuring the exact 1-chlorobutan-2-ol regioisomer is therefore mandatory for maintaining SN2 reaction efficiency and minimizing downstream purification costs[1].

Regiochemical Advantage in Nucleophilic Substitution (SN2)

The structural configuration of 1-chlorobutan-2-ol places the reactive chlorine atom on a primary carbon, whereas its regioisomer, 2-chloro-1-butanol, features a secondary chloride. In standard SN2 displacement assays, primary alkyl chlorides exhibit exponentially faster reaction rates and minimal steric hindrance compared to secondary chlorides, which are prone to competing E2 elimination pathways under basic conditions. This regiochemical distinction ensures that nucleophilic attack occurs cleanly at the C1 position, preserving the secondary hydroxyl group for subsequent derivatization [1].

Evidence DimensionSN2 Substitution Efficiency and Pathway Selectivity
Target Compound Data1-Chlorobutan-2-ol (Primary chloride: high SN2 rate, low E2 competition)
Comparator Or Baseline2-Chloro-1-butanol (Secondary chloride: lower SN2 rate, high E2 competition)
Quantified DifferencePrimary chlorides typically react 10-50x faster in SN2 displacements than secondary chlorides, with negligible elimination byproducts.
ConditionsStandard bimolecular nucleophilic substitution (SN2) conditions using non-bulky nucleophiles

Procuring the primary chloride regioisomer is critical for maximizing yields and preventing unwanted alkene byproducts during the synthesis of functionalized secondary alcohols.

Aqueous-Organic Phase Partitioning for Low-Energy Workup

1-Chlorobutan-2-ol exhibits an octanol/water partition coefficient (logP) of approximately 0.99, rendering it only partially soluble in water but highly soluble in organic solvents. In contrast, the shorter-chain analog 1-chloro-2-propanol is completely miscible with water. During industrial synthesis or aqueous quenching, 1-chlorobutan-2-ol readily partitions into the organic phase, allowing for simple liquid-liquid extraction. The miscible propylene homolog requires energy-intensive fractional distillation or continuous solvent extraction to separate from aqueous reaction mixtures [1].

Evidence DimensionAqueous Miscibility and logP
Target Compound Data1-Chlorobutan-2-ol (logP ~0.99, partially water-soluble)
Comparator Or Baseline1-Chloro-2-propanol (Fully miscible in water)
Quantified DifferenceTransition from complete aqueous miscibility to distinct biphasic separability.
ConditionsStandard aqueous workup / liquid-liquid extraction at 25 °C

Selecting the C4 chlorohydrin over the C3 homolog eliminates the need for high-cost distillation during aqueous product recovery.

Thermal Separability from Regioisomeric Mixtures

The industrial synthesis of butylene chlorohydrins via the addition of hypochlorous acid to 1-butene typically yields a mixture of 1-chlorobutan-2-ol and 2-chloro-1-butanol. 1-Chlorobutan-2-ol possesses a boiling point of approximately 141 °C, which is distinctly lower than the boiling points of many secondary chloride isomers and heavier byproducts. This boiling point differential is sufficient to enable effective separation via fractional distillation, allowing manufacturers to isolate 1-chlorobutan-2-ol in high purity for regioselective downstream applications [1].

Evidence DimensionNormal Boiling Point (Tboil)
Target Compound Data1-Chlorobutan-2-ol (~141 °C)
Comparator Or Baseline2-Chloro-1-butanol and heavier byproducts (>150 °C)
Quantified DifferenceApproximate 10 °C boiling point depression for the 1-chloro regioisomer.
ConditionsStandard atmospheric pressure (1 atm) distillation

The distinct boiling point differential ensures that buyers can procure highly purified regioisomers rather than settling for unpredictable crude racemic mixtures.

Precursor for 1,2-Butylene Oxide Production

Directly leveraging its primary chloride and secondary alcohol structure, 1-chlorobutan-2-ol is the ideal precursor for base-catalyzed dehydrochlorination, yielding 1,2-butylene oxide with high atom economy and minimal side reactions [2].

Synthesis of Cationic Cellulose Ethers

Utilized as an alkylating agent to introduce hydrophobic and cationic functional groups into cellulose derivatives, where its specific regiochemistry ensures stable ether linkages without premature elimination [1].

Biphasic Continuous Flow Synthesis

Exploiting its favorable logP and limited aqueous solubility, this compound is perfectly suited for continuous flow reactors requiring rapid organic-phase partitioning during aqueous quenching, outperforming miscible short-chain chlorohydrins [3].

XLogP3

1.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H227 (100%): Combustible liquid [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-15-2023

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